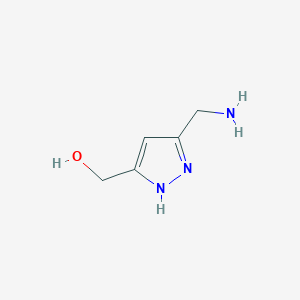

(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis

Pyrazole derivatives are indispensable tools in the field of organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. organic-chemistry.orgorientjchem.org Their utility stems from the presence of multiple reactive sites within the pyrazole ring and the ability to introduce a wide variety of functional groups at different positions. mdpi.com This adaptability has led to their use in the synthesis of a broad spectrum of compounds, including pharmaceuticals, agrochemicals, and materials with unique photophysical properties. nih.govresearchgate.net The rich reactivity of pyrazoles, combined with their structural stability, allows for their incorporation into intricate synthetic pathways, making them highly sought-after building blocks for chemists. researchgate.net

General Reactivity and Tautomerism in 1H-Pyrazoles

The chemical behavior of 1H-pyrazoles is intricately linked to their electronic structure and the phenomenon of tautomerism. The pyrazole ring possesses both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, contributing to its amphoteric nature and diverse reactivity towards both electrophiles and nucleophiles. A key feature influencing this reactivity is prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring. thieme.de

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted 1H-pyrazoles. thieme.de This process involves the migration of the proton from one ring nitrogen atom to the other, resulting in two tautomeric forms that are in dynamic equilibrium. In symmetrically substituted pyrazoles, these two forms are identical. However, in unsymmetrically substituted pyrazoles, such as (3-(Aminomethyl)-1H-pyrazol-5-yl)methanol, the two tautomers are distinct isomers.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, and the temperature. thieme.de For instance, electron-withdrawing groups tend to favor the tautomer where the NH group is further away, while electron-donating groups favor the closer tautomer. The rapid interconversion between these tautomers at room temperature often results in averaged signals in NMR spectroscopy, making the characterization of individual tautomers challenging. thieme.de

Table 1: Factors Influencing Annular Prototropic Tautomerism in 1H-Pyrazoles

| Factor | Influence on Tautomeric Equilibrium |

| Substituent Effects | Electron-withdrawing groups and electron-donating groups can shift the equilibrium towards one tautomer. |

| Solvent Polarity | The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. |

| Temperature | Lowering the temperature can slow down the rate of interconversion, sometimes allowing for the observation of individual tautomers. |

| Physical State | The preferred tautomer in the solid state can differ from that in solution due to packing forces in the crystal lattice. |

In addition to annular tautomerism, pyrazoles bearing certain functional groups on the side chain can exhibit side-chain tautomerism. This involves the participation of a proton from a substituent in the tautomeric equilibrium. For a compound like this compound, the aminomethyl group, in theory, could participate in such an equilibrium, leading to imino tautomers. However, for 3(5)-aminopyrazoles, studies indicate that the amino forms are significantly more stable, and the equilibrium lies heavily towards the annular prototropic tautomers rather than the imino side-chain tautomers. orientjchem.org

Overview of Functionalized Pyrazole Building Blocks

Functionalized pyrazoles are immensely valuable as building blocks in the synthesis of a wide range of target molecules. researchgate.netnih.gov The ability to introduce diverse functional groups, such as amino, hydroxyl, carboxyl, and halo groups, at specific positions on the pyrazole ring allows for a modular approach to synthesis. These pre-functionalized pyrazoles can then be used in various coupling reactions and other transformations to construct more complex and diverse chemical libraries.

The compound this compound is a prime example of a bifunctional pyrazole building block. It possesses both a nucleophilic aminomethyl group and a versatile hydroxymethyl group. This combination of functionalities allows for selective reactions at either site, providing a powerful tool for the synthesis of disubstituted pyrazole derivatives and more complex fused heterocyclic systems. The presence of both a primary amine and a primary alcohol opens up a wide array of potential chemical transformations, making it a valuable synthon for medicinal and materials chemistry.

Table 2: Potential Reactions of Functional Groups in this compound

| Functional Group | Potential Reactions |

| **Aminomethyl (-CH₂NH₂) ** | Acylation, Alkylation, Schiff base formation, Reductive amination, Diazotization |

| Hydroxymethyl (-CH₂OH) | Oxidation (to aldehyde or carboxylic acid), Esterification, Etherification, Halogenation |

| Pyrazole NH | Alkylation, Acylation, Arylation |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

[3-(aminomethyl)-1H-pyrazol-5-yl]methanol |

InChI |

InChI=1S/C5H9N3O/c6-2-4-1-5(3-9)8-7-4/h1,9H,2-3,6H2,(H,7,8) |

InChI Key |

UBMWRZJTZZSONY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1CN)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl 1h Pyrazol 5 Yl Methanol and Analogues

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the foundational step in the synthesis of (3-(Aminomethyl)-1H-pyrazol-5-yl)methanol and its analogues. This is typically achieved through cyclization reactions, with multi-component approaches gaining traction for their efficiency.

Cyclization Reactions with Hydrazines and Appropriate Precursors

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. orientjchem.orgorgsyn.org For the synthesis of 3,5-disubstituted pyrazoles, such as the precursor to the target molecule, a 1,3-diketone is a common starting material. researchgate.net For instance, the reaction of acetylacetone (B45752) with hydrazine hydrate (B1144303) is a well-established method for producing 3,5-dimethylpyrazole (B48361). orgsyn.orggoogle.com

The general mechanism involves the initial reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the substituents, can be influenced by the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions.

A variety of precursors can be utilized in this cyclization strategy. For example, 1-(2'-thienyl)-3-(substituted phenyl)-2-propen-1-ones can be reacted with hydrazine hydrate to form pyrazolines, which are then oxidized to the corresponding pyrazoles. orientjchem.org This highlights the versatility of the precursors that can be employed to generate the pyrazole core.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrazole derivatives. nih.gov

One such strategy involves the coupling of an alkyne, a nitrile, and a titanium imido complex to generate diazatitanacyclohexadienes. These intermediates can then be oxidized under mild conditions to yield pyrazoles. This method allows for the incorporation of a diverse range of substituents on the pyrazole ring based on the choice of alkyne and nitrile starting materials. nih.gov The reaction can tolerate various functional groups, making it a versatile tool for the synthesis of functionalized pyrazoles.

Introduction and Manipulation of Amino and Hydroxymethyl Functionalities

Following the formation of the pyrazole ring, the next crucial phase is the introduction of the aminomethyl and hydroxymethyl groups at the 3 and 5 positions. This is typically achieved through the reduction of appropriate precursor functionalities or through functional group interconversions.

Reduction Pathways to Form Aminomethyl and Hydroxymethyl Groups

A common strategy for the synthesis of this compound would involve a pyrazole precursor bearing a nitrile group at the 3-position and an ester group at the 5-position. The simultaneous or sequential reduction of these two functional groups would then yield the desired product.

Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing both esters and nitriles to their corresponding alcohols and amines. numberanalytics.comnumberanalytics.commasterorganicchemistry.com Therefore, treating a 3-cyano-5-carboxypyrazole ester with LiAlH4 would be a direct route to this compound. The mechanism involves the nucleophilic attack of the hydride ion from LiAlH4 onto the electrophilic carbon atoms of the nitrile and ester groups.

Alternatively, selective reduction pathways can be employed. For instance, catalytic hydrogenation using catalysts such as Raney Nickel, Platinum, or Palladium on carbon is an effective method for the selective reduction of a nitrile group to an amine in the presence of an ester. researchgate.net This would allow for a stepwise introduction of the functional groups if desired. The ester could then be reduced in a subsequent step using a suitable reducing agent like LiAlH4.

The table below summarizes common reduction pathways for generating aminomethyl and hydroxymethyl groups on a pyrazole scaffold.

| Precursor Functional Group | Reagent | Resulting Functional Group |

| Nitrile (-CN) | LiAlH₄ | Aminomethyl (-CH₂NH₂) |

| Nitrile (-CN) | H₂/Raney Ni | Aminomethyl (-CH₂NH₂) |

| Ester (-COOR) | LiAlH₄ | Hydroxymethyl (-CH₂OH) |

Functional Group Interconversions on Pyrazole Scaffolds

Functional group interconversions provide another avenue for introducing the desired functionalities onto a pre-formed pyrazole ring. This can involve the transformation of one functional group into another through a series of chemical reactions.

For example, an azido (B1232118) group (-N₃) can serve as a precursor to an amino group. The reduction of an azidomethyl group on the pyrazole ring would yield the corresponding aminomethyl group. Interestingly, a "redox-balanced" transformation has been reported where a methyl group on a pyrazole ring is oxidized to an acetoxymethyl group while a neighboring azide (B81097) group is simultaneously reduced to an amine, without the need for external oxidizing or reducing agents. mdpi.compreprints.org

Furthermore, the synthesis of various 3(5)-aminopyrazole derivatives from different starting materials highlights the diverse strategies available for introducing an amino group onto the pyrazole core. google.comnih.gov These methods often involve the cyclization of precursors that already contain a nitrogen-containing functionality that is converted to the amino group during ring formation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and reaction time.

In the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, for example, the reaction can be carried out in various solvents, including alcohol and water, with an acid catalyst such as glacial acetic acid. The reaction temperature can range from 0 to 120 °C. Using water as a solvent and glacial acetic acid as a catalyst offers advantages such as low cost, no inorganic salt by-product, and high product yield and purity. google.com

The choice of catalyst can significantly impact the outcome of the reaction. For instance, in multi-component reactions for pyrazole synthesis, the catalyst system plays a crucial role in promoting the desired transformations and influencing the regioselectivity. nih.gov

The table below presents a summary of reaction conditions for the synthesis of 3,5-dimethylpyrazole, a structural analogue of the pyrazole core of the target molecule.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetylacetone, Hydrazine Hydrate | Glacial Acetic Acid | Water | 0-120 | High | google.com |

| Acetylacetone, Hydrazine Sulfate | Aqueous Alkali | - | - | - | orgsyn.org |

| Acetylacetone, Hydrazine Hydrate | - | Ethanol | - | - | orgsyn.org |

By carefully selecting and optimizing these reaction parameters, the synthesis of this compound and its analogues can be achieved with high efficiency and selectivity.

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

Direct stereoselective synthetic routes for this compound are not extensively documented in the literature. However, established principles of asymmetric synthesis can be applied to create chiral analogues. These approaches primarily focus on the enantioselective reduction of a prochiral ketone or the use of chiral building blocks and catalysts to introduce stereocenters.

Asymmetric Reduction of Prochiral Pyrazolyl Ketones

A plausible strategy to introduce a chiral carbinol center involves the asymmetric reduction of a corresponding prochiral pyrazolyl ketone. This approach would first require the synthesis of a precursor such as 3-(aminomethyl)-1H-pyrazol-5-yl)(aryl/alkyl)methanone. The subsequent enantioselective reduction of the ketone functionality would yield a chiral alcohol.

Several catalytic systems are known to be effective for the asymmetric hydrogenation of ketones. Ruthenium(II) complexes featuring chiral diphosphine and amine-based ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov For instance, complexes of Ru with chiral N-tosylethylenediamine and an η6-arene ligand are effective for the asymmetric hydrogenation of aromatic ketones under acidic conditions. acs.org Another approach is the use of oxazaborolidine catalysts, which have been successfully employed for the asymmetric borane (B79455) reduction of prochiral ketones to furnish chiral secondary alcohols with good yields and high enantiomeric excess. mdpi.com

Biocatalysis offers a green and efficient alternative for the asymmetric reduction of ketones. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms or plant tissues can reduce a wide range of ketones to their corresponding chiral alcohols with high enantioselectivity. nih.govnih.gov

A hypothetical reaction scheme is presented below:

| Catalyst Type | Example Catalyst/System | Potential Outcome |

| Organometallic | Ru(II)-chiral diphosphine/diamine | High enantioselectivity for chiral alcohol |

| Organocatalyst | Chiral Oxazaborolidine | Good to excellent enantiomeric excess |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | High enantioselectivity, mild conditions |

Synthesis from Chiral Pool Starting Materials

The use of readily available chiral starting materials, or the "chiral pool," provides another robust strategy for the synthesis of chiral pyrazole derivatives. α-Amino acids are a common and inexpensive source of chirality. A synthetic route could be envisioned starting from a suitable amino acid, where the pyrazole moiety is constructed onto the chiral backbone. For example, a derivative of serine or another β-hydroxy-α-amino acid could potentially be utilized. The diastereoselective synthesis of vicinal amino alcohols from amino acids is a well-established field, offering various methods to control the stereochemical outcome. rsc.org

Catalytic Asymmetric Amination

To introduce a chiral aminomethyl group, catalytic asymmetric amination reactions could be explored. For instance, the enantioselective radical C–H amination of an alcohol precursor could furnish a chiral β-amino alcohol. nih.gov This method allows for the direct conversion of a C-H bond into a C-N bond with high enantioselectivity.

Enantioselective Synthesis of Pyrazole-Based Amino Acids

Recent advancements in catalysis have enabled the enantioselective synthesis of unnatural α-amino acids containing a pyrazole ring. Chiral phosphoric acid catalysts have been successfully used in the asymmetric reaction of N-aryl-5-aminopyrazoles with β,γ-alkynyl-α-imino esters to produce pyrazole-based α-amino acid derivatives with high enantioselectivity. thieme-connect.com While not directly yielding the target structure, these methods provide access to chiral pyrazole building blocks that could be further elaborated to the desired aminomethyl methanol (B129727) derivatives.

The successful application of these stereoselective strategies would depend on the synthesis of suitable pyrazole-containing precursors and the optimization of reaction conditions to achieve high levels of enantioselectivity and regioselectivity.

Chemical Reactivity and Derivatization of 3 Aminomethyl 1h Pyrazol 5 Yl Methanol

Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) is a key site for derivatization. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to readily react with a range of electrophiles.

The nitrogen atom of the aminomethyl group can be alkylated through a nucleophilic substitution reaction with alkylating agents such as alkyl halides. semanticscholar.org This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The reaction can lead to the formation of secondary and tertiary amines, depending on the stoichiometry of the reactants. For instance, the N-alkylation of related amino-heterocycles has been carried out using reagents like benzyl (B1604629) bromide in the presence of potassium carbonate. mdpi.com While N-alkylation of the pyrazole (B372694) ring itself is also possible, the aminomethyl side chain often exhibits distinct reactivity. ktu.edu

Table 1: Examples of N-Alkylation Reactions

| Alkylating Agent | Product Structure | Product Name |

|---|---|---|

| Methyl iodide (CH₃I) | (3-((Methylamino)methyl)-1H-pyrazol-5-yl)methanol | |

| Benzyl bromide (BnBr) | (3-((Benzylamino)methyl)-1H-pyrazol-5-yl)methanol |

N-acylation of the aminomethyl group results in the formation of a stable amide linkage. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. A non-nucleophilic base, like triethylamine (B128534) or pyridine, is commonly used to scavenge the acidic byproduct (e.g., HCl). This transformation is fundamental in medicinal chemistry for modifying the properties of a parent amine. While acylation can sometimes occur on the pyrazole ring nitrogen, the primary amine of the side chain is generally more nucleophilic and reacts preferentially under standard conditions. researchgate.net

Table 2: Examples of N-Acylation Reactions

| Acylating Agent | Product Structure | Product Name |

|---|---|---|

| Acetyl chloride | N-((5-(Hydroxymethyl)-1H-pyrazol-3-yl)methyl)acetamide | |

| Benzoyl chloride | N-((5-(Hydroxymethyl)-1H-pyrazol-3-yl)methyl)benzamide |

The primary amine of (3-(Aminomethyl)-1H-pyrazol-5-yl)methanol can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jocpr.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. nih.gov The formation of Schiff bases from pyrazole derivatives is a well-established method for synthesizing new compounds with potential biological activities. ekb.egekb.eg The resulting C=N double bond is a key structural feature of these derivatives.

Table 3: Examples of Schiff Base Formation

| Carbonyl Compound | Product Structure | Product Name |

|---|---|---|

| Benzaldehyde | (3-(((E)-Benzylideneamino)methyl)-1H-pyrazol-5-yl)methanol | |

| Acetone | (3-(((E)-Propan-2-ylideneamino)methyl)-1H-pyrazol-5-yl)methanol |

Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) is a primary alcohol and serves as the second major site for chemical modification. It can participate in reactions characteristic of primary alcohols, including alkylation and oxidation.

The hydroxyl group can be converted into an ether through O-alkylation. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction. In a multifunctional molecule like this compound, careful selection of reagents and reaction conditions is necessary to achieve selectivity, as the aminomethyl group and the pyrazole ring nitrogen can also undergo alkylation. The use of protecting groups may be required for a regioselective synthesis.

Table 4: Examples of O-Alkylation Reactions

| Alkylating Agent | Product Structure | Product Name |

|---|---|---|

| Methyl iodide (CH₃I) | (3-(Aminomethyl)-5-(methoxymethyl)-1H-pyrazole) |

The primary alcohol of the hydroxymethyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde : Mild oxidizing agents are used to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation.

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), or sodium hypochlorite (B82951) (NaOCl) with a TEMPO catalyst.

The choice of oxidant must consider the potential for side reactions with the aminomethyl group and the pyrazole ring.

Table 5: Examples of Oxidation Reactions

| Reagent(s) | Product Structure | Product Name |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 3-(Aminomethyl)-1H-pyrazole-5-carbaldehyde |

Esterification Reactions

The primary alcohol group at the C5 position of this compound is amenable to esterification. This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst. The presence of the basic aminomethyl group may necessitate its protection prior to esterification to avoid side reactions, or the use of specific reagents that are chemoselective for the alcohol.

A common method for the esterification of molecules containing both amino and hydroxyl groups is the use of reagents like trimethylchlorosilane (TMSCl) in an alcohol solvent, such as methanol (B129727). nih.gov This system can efficiently convert amino acids to their corresponding methyl esters and could be applicable here. nih.gov The reaction proceeds by in situ formation of HCl, which catalyzes the esterification of the hydroxyl group while the amino group is protected as its hydrochloride salt.

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Carboxylic Acid (R-COOH) / Acid Catalyst (e.g., H₂SO₄) | (3-(Aminomethyl)-1H-pyrazol-5-yl)methyl ester | Heating |

| This compound | Acyl Chloride (R-COCl) / Base (e.g., Pyridine) | (3-(Aminomethyl)-1H-pyrazol-5-yl)methyl ester | Room Temperature |

| This compound | Carboxylic Anhydride ((RCO)₂O) / Acid or Base Catalyst | (3-(Aminomethyl)-1H-pyrazol-5-yl)methyl ester | Varies |

| This compound | Trimethylchlorosilane (TMSCl) / Methanol | (3-(Aminomethyl)-1H-pyrazol-5-yl)methyl methyl ester hydrochloride | Room Temperature |

This table presents plausible esterification reactions based on general organic chemistry principles.

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an electron-rich aromatic system, which influences its reactivity towards various reagents. nih.gov The nature and position of substituents on the ring can significantly modulate its chemical behavior. nih.gov

Electrophilic Aromatic Substitution Patterns

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution. numberanalytics.comnih.gov Theoretical and experimental studies have shown that in pyrazole and its derivatives, the C4 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. quora.comijraset.comrrbdavc.org The attack at C3 or C5 is less favored as it leads to a less stable cationic intermediate. rrbdavc.org

For this compound, the substituents at C3 and C5 are electron-donating by induction, which further activates the ring, particularly at the C4 position. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur selectively at the C4 position. scribd.com

Table of Common Electrophilic Substitution Reactions on Pyrazole:

| Reaction | Reagents | Electrophile | Expected Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitro-(3-(aminomethyl)-1H-pyrazol-5-yl)methanol |

| Halogenation | Br₂ / FeBr₃ or NBS | Br⁺ | 4-Bromo-(3-(aminomethyl)-1H-pyrazol-5-yl)methanol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | (3-(Aminomethyl)-5-(hydroxymethyl)-1H-pyrazol-4-yl)sulfonic acid |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | [ClCH=N(CH₃)₂]⁺ | 4-Formyl-(3-(aminomethyl)-1H-pyrazol-5-yl)methanol |

This table illustrates the predicted outcomes of electrophilic substitution on the title compound based on established pyrazole chemistry. scribd.com

Nucleophilic Substitution Reactions on Substituted Pyrazoles

The electron-rich nature of the pyrazole ring makes it generally unreactive towards nucleophilic aromatic substitution (SNAr). tandfonline.com Such reactions are rare on the pyrazole core unless the ring is activated by potent electron-withdrawing groups, such as a nitro or formyl group, which can stabilize the negative charge of the Meisenheimer intermediate. tandfonline.com

Therefore, for a nucleophile to displace a leaving group on the pyrazole ring of this compound, the ring would first need to be functionalized. For instance, if the molecule is first halogenated at the C4 position (as described in 3.3.1), subsequent functionalization with a strong electron-withdrawing group on the ring could potentially enable a nucleophilic substitution reaction at C4. More commonly, nucleophilic substitution is observed on pyrazoles that have a good leaving group (like a halogen) at the C3 or C5 position and are activated by an electron-withdrawing group elsewhere on the ring. tandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. numberanalytics.comnih.gov These reactions typically require a halide (or triflate) on the pyrazole ring to act as the electrophilic partner in the catalytic cycle. unistra.fr

Starting from a halogenated derivative, such as 4-bromo-(3-(aminomethyl)-1H-pyrazol-5-yl)methanol, a variety of carbon-carbon and carbon-heteroatom bonds can be formed. The Suzuki-Miyaura coupling, which uses boronic acids, is a widely employed method for this purpose. rsc.orglookchem.com Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (forming C-N bonds). unistra.frmit.eduacs.org These reactions offer a versatile strategy to introduce diverse substituents at the C4 position of the pyrazole ring, significantly expanding the range of accessible derivatives.

Examples of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Base | C-C (Aryl/Alkyl) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ / Phosphine Ligand / Base | C-C (Alkenyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst / Phosphine Ligand / Base | C-N |

This table summarizes potential cross-coupling reactions starting from a 4-halo derivative of this compound.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum for (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol would be expected to show distinct signals corresponding to the protons of the aminomethyl group (-CH₂NH₂), the hydroxymethyl group (-CH₂OH), the pyrazole (B372694) ring proton, and the N-H and O-H protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide critical information about the connectivity of atoms.

¹³C NMR Analysis for Carbon Frameworks

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the two methylene (B1212753) carbons (-CH₂-), and the three distinct carbon atoms of the pyrazole ring would be expected. The chemical shifts of these signals would be indicative of their electronic environments.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for instance, within the methylene groups if they were diastereotopic.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Bands

The IR spectrum of this compound would be expected to display characteristic absorption bands for the various functional groups. These would include:

O-H stretching vibrations from the alcohol group, typically appearing as a broad band.

N-H stretching vibrations from the amine group.

C-H stretching vibrations from the methylene groups and the pyrazole ring.

C=N and C=C stretching vibrations characteristic of the pyrazole ring.

C-O stretching vibration of the primary alcohol.

N-H bending vibrations.

Analysis of Hydrogen Bonding Networks

The presence of both hydroxyl (-OH) and amino (-NH₂) groups, as well as the nitrogen atoms of the pyrazole ring, suggests that this compound would exhibit significant intermolecular and potentially intramolecular hydrogen bonding. In the IR spectrum, hydrogen bonding typically leads to a broadening and a shift to lower wavenumbers of the O-H and N-H stretching bands. The extent of this broadening and shifting can provide insights into the strength and nature of the hydrogen bonding network in the solid state or in solution.

Without experimental spectra, any further discussion on the specific chemical shifts, coupling constants, and vibrational frequencies for this compound would be speculative. The scientific community relies on the publication of such data for the comprehensive characterization of chemical compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation patterns upon ionization.

For this compound, the molecular formula is C5H9N3O, which corresponds to a molecular weight of 127.14 g/mol . In a mass spectrum, a peak corresponding to the molecular ion (M+) would be expected at m/z 127.

The fragmentation of pyrazole rings is influenced by the nature and position of their substituents. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of small neutral molecules. For this compound, potential fragmentation could include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 110.

Loss of a methanoyl radical (•CHO): Cleavage of the hydroxymethyl group could lead to a fragment at m/z 98.

Loss of an aminomethyl radical (•CH2NH2): This would produce a fragment ion at m/z 97.

Ring cleavage: Pyrazole rings can undergo complex rearrangements and cleavages, often leading to the loss of HCN or N2, resulting in various smaller fragment ions.

A comprehensive analysis of the mass spectrum would be required to identify the specific fragmentation pathways and confirm the structure of the molecule.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of pyrazole and its derivatives typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrazole ring itself is an aromatic system, and its electronic transitions are influenced by the presence of substituents.

For this compound, the presence of the aminomethyl and hydroxymethyl groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazole. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can participate in resonance with the pyrazole ring, affecting the energy of the molecular orbitals.

A typical UV-Vis spectrum for a substituted pyrazole would show strong absorption bands in the range of 200-300 nm, characteristic of the π → π* transitions of the aromatic pyrazole ring. Weaker n → π* transitions may also be observed at longer wavelengths. The exact position and intensity of these absorption bands would depend on the solvent used, as solvent polarity can influence the energy levels of the electronic states.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related pyrazole structures provides insight into the expected geometric parameters.

Based on the crystal structures of similar pyrazole derivatives, the following characteristics for the solid-state structure of this compound can be anticipated:

Pyrazole Ring: The pyrazole ring is expected to be nearly planar. The bond lengths within the ring would be intermediate between single and double bonds, reflecting its aromatic character.

Substituent Conformation: The aminomethyl and hydroxymethyl groups will have specific conformations relative to the pyrazole ring. The torsion angles will define the orientation of these substituents.

A hypothetical data table of expected bond lengths and angles is presented below, based on known data for substituted pyrazoles.

| Bond/Angle | Expected Value |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Length | ~1.40 Å |

| C4-C5 Bond Length | ~1.38 Å |

| C5-N1 Bond Length | ~1.34 Å |

| C3-C(CH2NH2) | ~1.48 Å |

| C5-C(CH2OH) | ~1.49 Å |

| N1-N2-C3 Angle | ~112° |

| N2-C3-C4 Angle | ~105° |

| C3-C4-C5 Angle | ~106° |

| C4-C5-N1 Angle | ~109° |

| C5-N1-N2 Angle | ~108° |

Note: These are generalized, expected values and would require experimental determination for confirmation.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The presence of both amino and hydroxyl groups, which can act as hydrogen bond donors and acceptors, suggests that hydrogen bonding will be a dominant feature in the crystal packing.

Hydrogen Bonding: It is anticipated that strong N-H···N, N-H···O, and O-H···N hydrogen bonds will be formed between adjacent molecules. These interactions would link the molecules into chains, sheets, or a more complex three-dimensional network.

The specific arrangement of molecules in the crystal, known as the crystal packing, would be determined by the optimization of these various intermolecular forces to achieve the most stable crystalline form.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol from first principles. arabjchem.org DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyrazole (B372694) systems. researchgate.netnih.govresearchgate.net The MP2 method, while more computationally intensive, is often employed to provide a higher level of theory for thermochemical parameters.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For a flexible molecule such as this compound, which has rotatable bonds in its aminomethyl and methanol (B129727) side chains, conformational analysis is crucial.

This analysis would involve:

Identifying Rotatable Bonds: The key rotatable bonds are the C-C and C-N bonds of the aminomethyl group and the C-C and C-O bonds of the methanol group.

Potential Energy Surface Scan: By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped out. This identifies various conformers (local energy minima) and the transition states that separate them.

Finding the Global Minimum: From the identified conformers, the one with the absolute lowest energy is the predicted most stable ground-state structure. Studies on other substituted pyrazoles have successfully used DFT methods to determine their optimized geometries, which show good agreement with experimental data where available. nih.govnih.gov

The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. nih.gov

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. For pyrazole derivatives, the HOMO is often distributed across the π-system of the pyrazole ring. nih.govresearchgate.net

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter. A small gap suggests that the molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap implies higher kinetic stability. nih.gov For various pyrazole derivatives, this gap has been calculated to understand their reactivity and electronic transition properties. nih.govresearchgate.net

Table 1: Illustrative HOMO-LUMO Data for a Related Pyrazole Derivative Note: This data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, not the subject compound, and is provided for illustrative purposes only.

| Parameter | Energy (eV) |

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

| Data sourced from a DFT study at the B3LYP/6-311G(d,p) level. nih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

For this compound, NBO analysis would be used to:

Analyze Hybridization: Determine the hybridization of each atom's orbitals.

Quantify Charge Distribution: Calculate the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Investigate Hyperconjugation: Identify stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair into an empty antibonding orbital. These interactions are key to understanding molecular stability. NBO analysis has been effectively used to study hyperconjugative interactions and charge delocalization in other heterocyclic compounds.

Tautomerism Studies

For 1H-pyrazoles substituted at the 3 and 5 positions, such as this compound, annular tautomerism is a key feature. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to two different tautomeric forms.

Computational methods are essential for determining the relative stabilities of different tautomers. By performing geometry optimization and frequency calculations for each possible tautomer, their relative energies (enthalpies and Gibbs free energies) can be calculated. mdpi.com

The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form under the given conditions (e.g., in the gas phase). nih.gov The choice of tautomer can be significantly influenced by the electronic nature of the substituents at the 3 and 5 positions. nih.gov For instance, electron-donating groups may favor one tautomer, while electron-withdrawing groups favor the other. nih.gov

The relative stability of tautomers can change dramatically in solution compared to the gas phase. Solvents can stabilize one tautomer over another through interactions like hydrogen bonding.

Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent. arabjchem.org These calculations would determine the energies of each tautomer of this compound in different solvents (e.g., polar and nonpolar). Studies on other pyrazoles have shown that polar solvents or those capable of hydrogen bonding can shift the tautomeric equilibrium compared to nonpolar solvents or the gas phase. mdpi.com For example, in nonpolar solvents, some pyrazole derivatives exist as hydrogen-bonded dimers, while in polar solvents like DMSO, they tend to exist as monomers hydrogen-bonded to the solvent. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, including pyrazole derivatives. Methods such as DFT are widely employed to calculate NMR chemical shifts and vibrational frequencies, providing valuable insights that complement and aid in the interpretation of experimental data. researchgate.netnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of theoretical chemistry in structural elucidation. nih.govdntb.gov.ua The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals (like B3LYP, M06-2X, TPSSTPSS) and various basis sets (e.g., 6-311+G(d,p), TZVP), is a standard approach for these calculations. nih.govdntb.gov.uaresearchgate.net

Studies on various pyrazole derivatives have shown that the accuracy of predicted chemical shifts can depend significantly on the chosen functional and basis set. nih.govresearchgate.net For instance, research on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine indicated that the B97D and TPSSTPSS functionals provided the most accurate results when compared to experimental data. nih.gov The choice of geometry used for the calculation also has a more significant impact on the prediction of ¹H-NMR shifts than on ¹³C-NMR shifts. nih.govresearchgate.net

These computational methods allow for the assignment of NMR signals to specific atoms within the molecule, which can be particularly useful for complex structures or for distinguishing between different isomers and tautomers. nih.govruc.dk

Below is a table showing exemplary calculated ¹³C NMR chemical shifts for a related pyrazole derivative, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, demonstrating the application of these predictive methods. semanticscholar.org

| Atom | Calculated Chemical Shift (δ, ppm) |

| C-3 | 161.4 |

| C-4 | 88.7 |

| C-5 | 148.9 |

| NCH₃ | 34.8 |

| C(CH₃)₃ | 32.4 |

| C(CH₃)₃ | 30.6 |

| CH=N | 159.1 |

| Pyridin-C | 154.7, 149.9, 136.7, 125.3, 121.5 |

Note: Data is for (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine as a representative example of a substituted pyrazole derivative. semanticscholar.org

Theoretical vibrational analysis is a cornerstone of computational spectroscopy, used to predict infrared (IR) and Raman spectra. cardiff.ac.uk DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, are performed to determine the harmonic vibrational frequencies of the molecule in its ground state. tandfonline.comnih.gov The results of these calculations provide a set of vibrational modes and their corresponding frequencies and intensities.

The computed frequencies are frequently scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. nih.gov This combined experimental and theoretical approach allows for a detailed and reliable assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and deformation of bonds. tandfonline.comderpharmachemica.com

For example, in studies of pyrazole and its derivatives, DFT calculations have been used to assign vibrational modes for the pyrazole ring itself, as well as for its various substituents. nih.govderpharmachemica.comtandfonline.com These assignments are crucial for understanding the structural and bonding characteristics of the molecule. The complete vibrational assignments are often performed based on the total energy distribution (TED), which quantifies the contribution of individual internal coordinates to each normal mode. nih.gov

The following table presents a selection of computed vibrational frequencies and their assignments for a substituted pyrazole, illustrating the typical output of such calculations. derpharmachemica.com

| Assignment | Calculated Frequency (cm⁻¹) |

| C-H stretching (asymmetric) | 3026 |

| CH₃ stretching (asymmetric) | 2998, 2946 |

| CH₃ stretching (symmetric) | 2916, 2901 |

| C-H in-plane bending | 1452, 1378, 1299, 1148, 1084 |

| N=N stretching | 1428 |

| C-N stretching | 1169 |

| Pyrazole ring deformation | 640 |

Note: Data is for (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole as a representative example. derpharmachemica.com

Coordination Chemistry: 3 Aminomethyl 1h Pyrazol 5 Yl Methanol As a Ligand

Design and Synthesis of Metal Complexes

Chelation Modes and Donor Atom Preferences

No specific studies detailing the chelation modes and donor atom preferences of (3-(Aminomethyl)-1H-pyrazol-5-yl)methanol have been found. It is hypothetically a versatile ligand with potential for various coordination modes, utilizing the nitrogen atoms of the pyrazole (B372694) ring, the nitrogen of the aminomethyl group, and the oxygen of the methanol (B129727) group. However, without experimental evidence, any discussion on its preferences for forming chelate rings and the favored donor atoms for different metal ions would be purely conjectural.

Synthesis of Mono- and Poly-nuclear Complexes

There are no available research articles describing the synthesis of either mono- or poly-nuclear metal complexes specifically with this compound as a ligand. The synthesis of such complexes would be the first step in understanding its coordination chemistry, but this work has not yet been reported in the accessible scientific literature.

Structural Characterization of Metal Complexes

Spectroscopic Signatures of Ligand-Metal Interactions

Information regarding the spectroscopic signatures (e.g., IR, NMR, UV-Vis) of metal complexes of this compound is not available. Spectroscopic data provides valuable insights into the electronic environment of the metal ion and the changes the ligand undergoes upon coordination.

Theoretical Studies on Ligand-Metal Interactions and Complex Stability

No theoretical or computational studies, such as Density Functional Theory (DFT) calculations, have been published that focus on the interactions between this compound and metal ions or the stability of the resulting complexes. These studies would offer a deeper understanding of the electronic structure and bonding within these potential complexes.

Computational Modeling of Coordination Geometries

These computational models are essential for exploring the conformational space of the ligand and predicting the most stable coordination geometries. The flexibility of the aminomethyl and methanol side chains allows for various chelation modes, which can be effectively studied using these theoretical methods. For instance, DFT can be used to determine whether the ligand acts as a bidentate or tridentate donor and to predict the resulting geometry of the complex, which could range from tetrahedral to square planar to octahedral, depending on the metal ion and the ligand-to-metal ratio.

While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from such computational studies for a hypothetical metal complex, based on general knowledge of similar pyrazole-based complexes.

Table 1: Hypothetical Calculated Geometric Parameters for a Metal Complex of this compound

| Parameter | Value |

|---|---|

| Metal-N(pyrazole) Bond Length (Å) | 2.0 - 2.2 |

| Metal-N(amino) Bond Length (Å) | 2.1 - 2.3 |

| Metal-O(methanol) Bond Length (Å) | 2.0 - 2.2 |

| N(pyrazole)-Metal-N(amino) Angle (°) | 80 - 90 |

| N(pyrazole)-Metal-O(methanol) Angle (°) | 160 - 175 |

Note: The data in this table is illustrative and not based on experimental or calculated results for the specific compound.

Electronic Properties of Metal Complexes

The electronic properties of metal complexes are crucial for their potential applications in areas such as catalysis, materials science, and biological systems. These properties are largely determined by the nature of the metal ion and the coordinating ligand. For complexes of this compound, the interplay between the pyrazole ring and the aminomethyl and methanol functional groups would significantly influence the electronic structure.

Techniques such as UV-Visible spectroscopy, cyclic voltammetry, and magnetic susceptibility measurements are commonly employed to probe the electronic properties of these complexes. For instance, UV-Visible spectroscopy can provide information about the d-d electronic transitions of the metal center and charge transfer bands, which are sensitive to the coordination environment.

Computational methods, such as Time-Dependent DFT (TD-DFT), can complement experimental studies by predicting the electronic absorption spectra and elucidating the nature of the electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distributions can be calculated to understand the charge transfer characteristics within the complex.

Although no specific electronic property data for complexes of this compound is available, the following table provides an example of the kind of data that would be expected from such investigations.

Table 2: Hypothetical Electronic Properties of a Metal Complex of this compound

| Property | Value |

|---|---|

| Absorption Maximum (λmax, nm) | 550 - 650 |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 100 - 500 |

| Redox Potential (V vs. NHE) | +0.2 to -0.5 |

Note: The data in this table is illustrative and not based on experimental or calculated results for the specific compound.

Applications As a Versatile Chemical Building Block

Synthesis of Novel Heterocyclic Ring Systems

The presence of amino and hydroxyl functionalities, along with the reactive pyrazole (B372694) ring, makes (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol an ideal candidate for the synthesis of diverse heterocyclic compounds. Its ability to react with various electrophiles and participate in cyclocondensation reactions opens avenues for creating fused and spirocyclic systems with potential applications in medicinal chemistry and material science.

The aminomethyl group on the pyrazole ring can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. For instance, condensation reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, and other suitable precursors can yield a variety of pyrazolo-fused heterocycles. These fused systems are of great interest due to their prevalence in biologically active molecules. nih.gov

One of the most common methods for constructing fused pyrazole rings is through the cyclocondensation of aminopyrazoles with 1,3-dielectrophiles. beilstein-journals.org While direct examples using this compound are not extensively documented, its aminomethyl group can be expected to exhibit similar reactivity to other 5-aminopyrazoles. For example, reaction with diketones can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reactions with arylidenepyruvic acids can yield pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net

The general scheme for such reactions involves the initial nucleophilic attack of the amino group, followed by an intramolecular cyclization and dehydration to form the stable fused aromatic system. The hydroxymethyl group at the 5-position can be further functionalized or may influence the reaction's regioselectivity.

Table 1: Potential Synthesis of Pyrazolo-fused Heterocycles from this compound

| Reactant | Fused Heterocycle Product | Reaction Type |

| 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | Michael Addition/Cyclization |

| Arylidenepyruvic Acid | Pyrazolo[3,4-b]pyridine-6-carboxylic acid | Condensation/Cyclization |

This table presents potential reactions based on the known reactivity of aminopyrazoles.

The bifunctional nature of this compound also makes it a suitable precursor for the synthesis of spiro compounds. Spirocyclic structures, where two rings share a single atom, are of significant interest in drug discovery. The pyrazole ring can serve as one of the core components of the spiro system.

While specific syntheses starting from this compound are not well-documented, related pyrazolone (B3327878) derivatives have been successfully used to create spiro compounds. For instance, the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one (B160911) with aromatic aldehydes can lead to the formation of spirocyclic nitrogen heterocycles through a sequence of Knoevenagel condensation and Michael addition reactions. This suggests that the aminomethyl group of this compound could potentially undergo similar transformations with appropriate carbonyl compounds to form spiro-pyrazole derivatives.

Integration into Polymer and Material Science Scaffolds

The presence of both an amino and a hydroxyl group allows this compound to act as a bifunctional monomer in polymerization reactions. This can lead to the formation of polymers with pyrazole units incorporated into the main chain, potentially imparting unique thermal, optical, or coordination properties to the resulting materials. Pyrazole derivatives have been explored for their use in biodegradable polymers and as dye molecules. researchgate.net

For example, it could undergo polycondensation with dicarboxylic acids or their derivatives to form polyamides or polyesters. The pyrazole ring within the polymer backbone could serve as a coordination site for metal ions, leading to the development of novel coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, or as sensors. The synthesis of pyrazolyl-diamine Pt(II) complexes containing polyaromatic DNA-binding groups has been reported, highlighting the utility of pyrazole diamines in creating functional materials. nih.gov

Table 2: Potential Polymerization Reactions Involving this compound

| Co-monomer | Polymer Type | Potential Application |

| Diacyl Chloride | Polyamide | High-performance fibers, films |

| Dicarboxylic Acid | Polyester | Biodegradable materials, resins |

| Diisocyanate | Polyurethane | Foams, elastomers, coatings |

This table illustrates hypothetical polymerization reactions based on the functional groups of the title compound.

Development of Chiral Pyrazole Derivatives for Asymmetric Synthesis

Chiral pyrazole derivatives are valuable ligands in asymmetric catalysis, where they can coordinate with metal centers to create catalysts that promote enantioselective transformations. uniovi.esnih.gov The aminomethyl and hydroxymethyl groups of this compound provide convenient handles for the introduction of chirality.

For instance, the amino group can be acylated with a chiral carboxylic acid, or the hydroxyl group can be reacted with a chiral alcohol or acid to form a chiral ester or ether. These modifications would result in a chiral pyrazole derivative that could be explored as a ligand in various asymmetric reactions, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. The development of chiral pyrazoles through methods like 1,3-dipolar cycloaddition has been an active area of research. uniovi.es The synthesis of novel pyrazole derivatives with chiral substituents at the nitrogen atom has also been explored.

The synthesis of pyrazole derivatives bearing chiral centers has been achieved using chiral auxiliaries like tert-butanesulfinamide. nih.gov This approach allows for the stereoselective synthesis of pyrazoles with a chiral center directly attached to the nitrogen atom. A similar strategy could potentially be adapted to introduce chirality into derivatives of this compound.

Use in Organic Catalysis (if relevant)

Pyrazole-based ligands have been extensively used in coordination chemistry and have found applications in organic catalysis. The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal ions, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.

This compound, with its additional amino and hydroxyl donor groups, can act as a tridentate ligand. Metal complexes of such ligands could be effective catalysts for various organic transformations. For example, pyrazole-containing ligands have been used in copper-catalyzed oxidation reactions. The bifunctional nature of the molecule could also allow for cooperative catalysis, where both the metal center and one of the functional groups on the ligand are involved in the catalytic cycle. While direct catalytic applications of this compound are not prominent in the literature, the broader class of pyrazole derivatives has shown significant promise in this area. mjcce.org.mk

Q & A

Q. How can researchers optimize the synthesis of (3-(Aminomethyl)-1H-pyrazol-5-yl)methanol to achieve high yields and purity?

- Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as temperature, solvent, and stoichiometry. For pyrazole derivatives, a common approach is to react precursors like 4-amino-1-methylpyrazole with ethylene oxide under inert atmospheres (e.g., nitrogen) to prevent side reactions . Chromatographic monitoring (e.g., HPLC or TLC) is critical to track reaction progress and purity . For example, using ethanol as a solvent at reflux temperatures (~80°C) and maintaining a molar ratio of 1:1.2 (precursor to ethylene oxide) can improve yields. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks, particularly the aminomethyl (-CHNH) and methanol (-CHOH) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 154.08 for CHNO) .

- FTIR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1050 cm (C-O stretch) validate functional groups .

X-ray crystallography (using SHELXL ) may resolve ambiguities in stereochemistry if crystals are obtainable.

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screening involves:

- Enzyme Inhibition Assays : Test against kinases or proteases at concentrations of 1–100 µM, using fluorescence-based substrates .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Microbial Susceptibility : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements ensure reliability .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction mechanisms involving the aminomethyl and methanol groups?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., nucleophilic substitution vs. oxidation). To address this:

- Isotopic Labeling : Use N-labeled precursors to trace aminomethyl group participation in reactions .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and energetics, clarifying dominant mechanisms .

- Kinetic Studies : Monitor reaction rates under varying pH and temperatures to identify rate-determining steps .

For example, conflicting reports on methanol group reactivity can be resolved by correlating pH-dependent FTIR data with computational intermediates .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., kinases), focusing on hydrogen bonds between the methanol group and catalytic residues (e.g., Asp86 in EGFR) .

- MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

- Pharmacophore Mapping : Identify critical features (e.g., aminomethyl as a hydrogen bond donor) using Schrödinger’s Phase .

Experimental validation via SPR (surface plasmon resonance) confirms computed binding affinities (e.g., K = 10–100 nM) .

Q. What experimental designs mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer : Crystallization hurdles (e.g., hygroscopicity) require:

- Co-Crystallization : Add co-formers (e.g., succinic acid) to stabilize lattice structures .

- Vapor Diffusion : Use 24-well plates with reservoirs containing 30% PEG 4000 in 0.1 M HEPES (pH 7.5) .

- Low-Temperature Data Collection : Cool crystals to 100 K (liquid N) to reduce thermal motion and improve diffraction resolution (<1.0 Å) .

SHELXT is recommended for phase determination in challenging cases.

Key Research Findings

- The compound’s methanol group enhances solubility in polar solvents (e.g., logP = -0.45), critical for bioavailability .

- DFT studies indicate the aminomethyl group participates in charge-transfer interactions with aromatic residues in kinase binding pockets .

- Conflicting cytotoxicity data (e.g., IC variability ±15%) are attributed to assay-specific factors like serum protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.